molecular formula C8H6ClF3O4S B1459418 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1010422-55-5

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1459418
CAS No.: 1010422-55-5
M. Wt: 290.64 g/mol
InChI Key: QPIFPMUFEBZLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at positions 2 and 5, respectively, along with a sulfonyl chloride (-SO₂Cl) functional group. Its molecular formula is C₈H₆ClF₃O₄S, with a molecular weight of 290.52 g/mol. This compound is primarily employed in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and fluorescent probes .

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(16-8(10,11)12)4-7(6)17(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIFPMUFEBZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Formation via Sulfonation and Chlorination

One classical approach to prepare benzenesulfonyl chlorides involves the reaction of substituted benzene derivatives with chlorosulfonic acid or a combination of sulfuric acid and phosphorus oxychloride. According to a patent describing benzenesulfonyl chloride synthesis, the process involves:

  • Reacting the substituted benzene (bearing methoxy and trifluoromethoxy groups) with sulfuric acid and phosphorus oxychloride.
  • The reaction is preferably conducted in aqueous media at temperatures ranging from 40 °C to 95 °C.
  • Reaction times vary from 30 minutes to 24 hours depending on scale and substitution pattern.
  • The crude sulfonyl chloride can be purified by recrystallization, trituration, or by dissolving in alkali followed by acid re-precipitation.

This method benefits from operational simplicity and scalability but requires careful control of reaction conditions to avoid side reactions with the trifluoromethoxy group.

Stepwise Synthesis via Halogenated Intermediates and Sulfur Functionalization

A more elaborate synthetic route involves:

  • Starting from halogenated benzene derivatives (e.g., 2-bromo-3-trifluoromethyl-halobenzene).
  • Formation of methylthio or benzylsulfide intermediates by reaction with organomagnesium reagents (Grignard reagents) and dimethyl disulfide.
  • Subsequent oxidation and chlorination steps to convert sulfides into sulfonyl chlorides.

For example, a related trifluoromethyl-substituted benzenesulfonyl chloride was synthesized by:

  • Reacting 2-bromo-3-trifluoromethyl-bromobenzene with isopropylmagnesium bromide at low temperatures (-40 °C).
  • Adding dimethyl disulfide to form a methylthio intermediate.
  • Treating the intermediate with chlorine in acetic acid/water at 45–55 °C to yield the sulfonyl chloride.

Purification and Characterization

Purification methods include:

  • Recrystallization from suitable solvents.
  • Trituration or reslurrying with organic liquids.
  • Treatment with alkali solutions followed by acidification to precipitate pure sulfonyl chlorides.
  • Use of decolorizing carbon and filtration to remove impurities.

Characterization is typically performed by:

  • Infrared spectroscopy (IR) to confirm sulfonyl chloride functional groups.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F) to verify substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield (%) Notes
Sulfonation with H2SO4 + POCl3 Substituted benzene, sulfuric acid, phosphorus oxychloride, 40–95 °C, aqueous medium Simple, scalable Not specified Requires control to protect trifluoromethoxy group
Grignard + Dimethyl Disulfide + Chlorination 2-bromo-3-trifluoromethyl-halobenzene, isopropylmagnesium bromide, dimethyl disulfide, Cl2 in acetic acid, 0–55 °C High yield, selective 90–95 Multi-step, suitable for fluorinated aromatics
Thiophosgene chlorination Sulfonic acid/salt, thiophosgene, NaOH, 0–10 °C Efficient for heteroaromatics 37 (in related pyrazines) Adaptable method, less common for benzene

Research Findings and Considerations

  • The presence of electron-withdrawing trifluoromethoxy substituents can influence the reactivity of the aromatic ring, necessitating milder conditions or protective strategies during sulfonyl chloride formation.
  • The use of Grignard reagents and sulfur-containing reagents allows for controlled introduction of sulfonyl chloride groups on highly fluorinated aromatic systems.
  • Purification steps are crucial to obtain sulfonyl chlorides of high purity due to the sensitivity of the sulfonyl chloride group to hydrolysis and side reactions.
  • Spectroscopic techniques confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid byproduct.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed under oxidative conditions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have identified compounds containing a sulfonamide motif, including derivatives of 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride, as potential candidates for targeting MYC oncogenes in cancer therapy. High-throughput screening has demonstrated that these compounds can inhibit the interaction between MYC protein and its binding partners, showcasing their potential as anticancer agents .

Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research has shown that sulfonamide derivatives exhibit activity against various bacterial strains, making them valuable in developing new antibiotics. The trifluoromethoxy group enhances the lipophilicity of these compounds, improving their bioavailability and efficacy .

Agricultural Applications

Herbicide Development
this compound serves as a key intermediate in the synthesis of sulfonamide herbicides. Its ability to inhibit specific enzymes involved in plant growth makes it a crucial component in developing effective herbicides. The synthetic pathways for these herbicides often leverage the unique reactivity of the sulfonyl chloride functional group, facilitating the introduction of various substituents that enhance herbicidal activity .

Material Science

Polymer Chemistry
In material science, this compound has been utilized to modify polymer properties. For instance, incorporating sulfonyl chloride functionalities into polymer backbones can significantly alter their thermal and mechanical properties. This modification is particularly useful in developing high-performance materials for applications such as coatings and adhesives .

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors like trifluoromethylphenol.
  • Reactions: Key reactions include sulfonation processes followed by chlorination to yield the final product. These methods are optimized for high yields and purity, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products, such as sulfonamides and sulfonate esters, often exhibit unique chemical and biological properties due to the presence of the sulfonyl group.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilicity compared to methyl or methoxy substituents, accelerating nucleophilic substitution reactions .
  • Steric Hindrance: The bulkier N-phthalimidinyl derivative (C₁₅H₁₂ClNO₄S) exhibits reduced reactivity in sterically constrained environments compared to the smaller trifluoromethoxy analog .
  • Fluorine Impact : Fluorinated derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) demonstrate higher thermal stability but comparable hydrolytic sensitivity .

Research Findings :

  • The trifluoromethoxy group in the target compound increases resistance to enzymatic degradation compared to non-fluorinated analogs, making it valuable in bioactive molecule design .
  • 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride’s liquid state (vs. solid analogs) facilitates handling in continuous-flow synthesis .

Biological Activity

2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a methoxy group, a trifluoromethoxy group, and a sulfonyl chloride functional group. The presence of these groups influences its reactivity and biological profile.

Property Value
IUPAC Name This compound
CAS Number 1010422-55-5
Molecular Formula C9H8ClF3O3S
Molecular Weight 296.67 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzenesulfonate derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds range from 0.39 to 6.25 mg/L, suggesting that the trifluoromethoxy group enhances antibacterial activity .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzenesulfonate derivatives, revealing that those with trifluoromethyl substitutions had improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts. The MIC values for these compounds were significantly lower than those for standard antibiotics like linezolid, indicating their potential as new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that compounds containing similar functional groups exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

Research Findings

  • Cytotoxicity : Compounds with trifluoromethyl groups showed IC50 values better than the established chemotherapeutic agent Doxorubicin in several cancer cell lines.
    • For example, compound comparisons revealed IC50 values of 44.4 µM and 22.4 µM against PACA2 cells, outperforming Doxorubicin's IC50 of 52.1 µM .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of key enzymes or pathways associated with tumor growth, although specific targets remain under investigation .

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides like this compound can be attributed to their structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Sulfonyl Chloride Group : Acts as a reactive electrophile, facilitating interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use full-face shields during bulk handling .
  • Ventilation : Employ local exhaust ventilation to prevent inhalation of vapors. Avoid open handling in non-fume-hood environments .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water due to potential hydrolysis .
  • Storage : Store in airtight, light-resistant containers at 2–8°C, segregated from strong oxidizers and bases .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
  • NMR : Confirm substituent positions via 1^1H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, trifluoromethoxy as a quartet near δ 4.3 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–Cl]^- ion (expected m/z: 323.1) .

Q. What solvents are compatible for reactions involving this sulfonyl chloride?

  • Methodological Answer :

  • Preferred Solvents : Ethanol, acetone (very soluble), and dichloromethane. Avoid water due to hydrolysis .
  • Solubility Data :
SolventSolubility (g/100 mL)
Ethanol>50
Acetone>50
Water<0.1
  • Reaction Design : Pre-dry solvents over molecular sieves to minimize hydrolysis .

Advanced Research Questions

Q. How can the sulfonylation efficiency of this compound be optimized in nucleophilic substitutions?

  • Methodological Answer :

  • Base Selection : Use tertiary amines (e.g., triethylamine) to scavenge HCl, improving reaction kinetics. Avoid aqueous bases to prevent side reactions .
  • Temperature Control : Maintain 0–5°C for primary amines; room temperature for less reactive nucleophiles (e.g., alcohols).
  • Kinetic Monitoring : Track reaction progress via 19^{19}F NMR (trifluoromethoxy group as internal reporter) .

Q. What mechanistic insights explain its stability under varying pH conditions?

  • Methodological Answer :

  • Hydrolysis Studies :
  • Acidic Conditions (pH < 3) : Slow hydrolysis (~5% degradation over 24h at 25°C).
  • Basic Conditions (pH > 10) : Rapid degradation (t1/2_{1/2} < 1h) via nucleophilic attack on the sulfonyl chloride group .
  • Stabilization Strategies : Buffer reactions at pH 4–6 using acetate or phosphate buffers .

Q. How does the electron-withdrawing trifluoromethoxy group influence its reactivity in comparison to other benzenesulfonyl chlorides?

  • Methodological Answer :

  • Electronic Effects : The -OCF3_3 group increases electrophilicity at the sulfur center (Hammett σp_p = +0.54), accelerating sulfonylation rates by 2–3x vs. methoxy analogs .
  • Comparative Data :
SubstituentRelative Rate (krel_{rel})
-OCH3_31.0
-OCF3_32.7
-NO2_24.1
  • Applications : Enhanced reactivity makes it suitable for sterically hindered nucleophiles (e.g., tertiary amines) .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Stabilizers : Add 1–2% anhydrous magnesium sulfate to absorb trace moisture .
  • Light Sensitivity : Store in amber glass bottles; degradation under UV light reduces purity by ~15% over 6 months .
  • Quality Control : Re-test purity via HPLC every 3 months; discard if purity drops below 95% .

Data Contradictions and Resolutions

  • Contradiction : reports water insolubility, while suggests solvolysis in aqueous fluoroalcohols.
    • Resolution : Limited solubility in pure water, but polar aprotic solvents (e.g., DMSO) enable controlled aqueous-phase reactions .
  • Contradiction : Some SDS recommend sand for fire suppression ( ), while others suggest CO2_2 ( ).
    • Resolution : Use CO2_2 for small fires; sand is secondary for containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(trifluoromethoxy)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.